molecular formula C18H23FN4O3 B2658569 4-ethoxy-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide CAS No. 1173078-76-6

4-ethoxy-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2658569
CAS RN: 1173078-76-6
M. Wt: 362.405
InChI Key: FUWWAHBMQCZGFG-UHFFFAOYSA-N
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Description

4-ethoxy-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide, also known as E7046, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit potent anti-inflammatory and anti-tumor properties. In

Scientific Research Applications

Structural Analysis and Geometric Parameters

  • Structural Characteristics : Research by Köysal et al. (2005) on similar compounds demonstrated the geometric parameters of the pyrazole ring and its interaction with substituted phenyl groups. Such structural analyses are crucial for understanding the chemical behavior and potential applications of compounds like 4-ethoxy-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide (Köysal, Işık, Sahin, & Palaska, 2005).

Synthesis and Cytotoxic Activity

  • Synthesis and Evaluation : Hassan et al. (2015) described the synthesis of pyrazolo[1,5-a]pyrimidines, a related chemical class, and their in vitro cytotoxic activity. This underscores the potential for synthesizing similar compounds for cytotoxicity studies, which could be relevant for 4-ethoxy-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide (Hassan, Hafez, Osman, & Ali, 2015).

Radiotracer Synthesis for PET Imaging

  • PET Radiotracer Development : Katoch-Rouse and Horti (2003) demonstrated the synthesis of radiolabeled compounds using a similar chemical structure, indicating the potential use of 4-ethoxy-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide in developing radiotracers for PET imaging studies (Katoch-Rouse & Horti, 2003).

Synthesis and Characterization for Medical Imaging

  • Medical Imaging Tracers : Tobiishi et al. (2007) worked on methoxy and fluorine analogs, focusing on their potential in medical imaging. This research highlights the relevance of structurally similar compounds in developing tracers for PET imaging and other medical applications (Tobiishi, Sasada, Nojiri, Yamamoto, Mukai, Ishiwata, & Maeda, 2007).

Cancer Cell Line Inhibition Studies

  • Cytotoxicity in Cancer Research : Liu et al. (2016) synthesized a compound with a structure akin to 4-ethoxy-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide and evaluated its inhibitory effects on various cancer cell lines. Such studies are indicative of potential applications in cancer research (Liu, Song, Tian, Zhang, Bai, & Wang, 2016).

Applications in Fluorescent Dyes Synthesis

  • Development of Fluorescent Dyes : Witalewska et al. (2019) used similar chemical structures to synthesize fluorescent dyes, suggesting possible applications of 4-ethoxy-1-(4-fluorophenyl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide in the development of novel fluorescent materials (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3/c1-2-26-16-13-23(15-5-3-14(19)4-6-15)21-17(16)18(24)20-7-8-22-9-11-25-12-10-22/h3-6,13H,2,7-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWWAHBMQCZGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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